
2-Bromomalonaldehído
Descripción general
Descripción
Bromomalonaldehyde is an organic compound with the molecular formula C3H4Br2O2. It is a colorless, crystalline solid that is soluble in water and has a strong odor. Bromomalonaldehyde is a versatile reagent used in various chemical reactions, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of polymers, surfactants, and other materials. Bromomalonaldehyde is a powerful oxidizing agent and can act as an electrophile in organic reactions.
Aplicaciones Científicas De Investigación
Síntesis Química
2-Bromomalonaldehído se utiliza en la formación de aductos derivados del glioxal a partir de guaninas sustituidas . Este proceso es crucial en la síntesis de varios compuestos orgánicos.
Construcción de Dihidroquinolina
Se utiliza para construir una 1,4-dihidroquinolina que lleva un grupo sulfoxido quiral C-3 . Este compuesto funciona como un modelo de NADH anillado en la reducción enantioselectiva del benzoilformiato de metilo a mandelato de metilo.
Síntesis de Marcos Orgánicos Metálicos (MOFs)
This compound se utiliza en la síntesis de marcos orgánicos metálicos de cobre (Cu-MOFs) . Estos MOFs tienen diversas aplicaciones en el almacenamiento, separación y catálisis de gases.
Fabricación de Compuestos Cu-MOF/Ag2O
En combinación con 2-mercaptobenzotiazol, ácido 1,4 dicarboxílico y nitrato de cobre, this compound se utiliza para fabricar compuestos Cu-MOF/Ag2O . Estos compuestos tienen propiedades ópticas mejoradas.
Fabricación de Compuestos Cu-MOF/rGO
Del mismo modo, también se utiliza en la fabricación de compuestos Cu-MOF/rGO . Estos compuestos muestran resultados prometedores en la captación de luz debido a su brecha de banda reducida.
Mejora de las Propiedades Ópticas
El uso de this compound en la síntesis de MOFs y sus compuestos conduce a una reducción de la brecha de banda de estos materiales . Esta reducción mejora sus propiedades ópticas, lo que los hace adecuados para aplicaciones que requieren la captación de luz visible.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known to be used in the formation of glyoxal-derived adducts from substituted guanines . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, hence it plays a crucial role in cellular functions.
Mode of Action
2-Bromomalonaldehyde interacts with its targets through chemical reactions. It’s used to construct a 1,4-dihydroquinoline bearing a C-3 chiral sulfoxide group . This compound functions as an annelated NADH model in the enantioselective reduction of methyl benzoylformate to methyl mandelate
Biochemical Pathways
Given its use in the formation of glyoxal-derived adducts from substituted guanines , it can be inferred that it may influence the pathways involving DNA and RNA synthesis and function.
Result of Action
Its role in the formation of glyoxal-derived adducts from substituted guanines suggests that it may have significant effects at the molecular level, potentially influencing genetic material .
Propiedades
IUPAC Name |
2-bromopropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO2/c4-3(1-5)2-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURMYNZXHKLDFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174690 | |
| Record name | Bromomalonaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2065-75-0 | |
| Record name | 2-Bromopropanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromomalonaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromomalonaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromomalonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanedial, 2-bromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bromomalonaldehyde serves as a valuable building block in the synthesis of various heterocyclic compounds. It acts as an electrophilic reagent, readily reacting with nucleophilic nitrogen or sulfur atoms to form rings. For instance, it is a key precursor in the synthesis of imidazolecarboxaldehydes, a class of compounds with significant pharmaceutical relevance. [, , , ]
A: Unlike other enol ethers of Bromomalonaldehyde, the cyclohexyl derivative exhibits notable stability. It can be isolated as a solid with a melting point of 66.5 °C and demonstrates long-term storage stability. This characteristic makes it exceptionally suitable for large-scale synthesis campaigns, particularly in the pharmaceutical industry where long-term storage of intermediates is often necessary. []
A: Researchers utilize Bromomalonaldehyde in synthesizing nonclassical antifolates, specifically 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. These compounds demonstrate inhibitory activity against dihydrofolate reductase (DHFR) enzymes found in Pneumocystis carinii and Toxoplasma gondii, opportunistic pathogens commonly affecting individuals with compromised immune systems, such as those with AIDS. []
ANone: While the provided research excerpts don't explicitly state the molecular formula and weight, based on its name and common chemical knowledge, Bromomalonaldehyde likely has the molecular formula C3H3BrO2 and a molecular weight of 150.95 g/mol. Unfortunately, the excerpts lack specific spectroscopic data like NMR or IR, making it impossible to provide detailed characterization from these sources. [1-28]
A: Researchers have utilized Bromomalonaldehyde to synthesize liquid crystal compounds, particularly 2-(4-n-Alkoxylphenyl)-5-bromopyrimidines. The synthesis involves a cyclization reaction between Bromomalonaldehyde and 4-pentyloxybenzamidine hydrochloride in the presence of sodium methoxide. This method leads to the formation of liquid crystals, which have applications in display technologies. []
A: Yes, Bromomalonaldehyde plays a role in the synthesis of copper-based MOFs. Reacting 2-mercaptobenzothiazole, 2-bromomalonaldehyde, 1,4-dicarboxylic acid, and copper nitrate results in a Cu-MOF. This MOF, when combined with nanoparticles like Ag2O or reduced graphene oxide, forms composites exhibiting altered optical properties, potentially valuable for catalytic applications, including visible light photocatalysis. []
A: Indeed, Bromomalonaldehyde acts as a ligand in coordination complexes. Studies have demonstrated its ability to form complexes with yttrium, lanthanides (like europium and terbium), and transition metals. These complexes, particularly those with europium and terbium, exhibit luminescent properties, making them potentially useful in materials for optical applications. [, ]
A: While one research title mentions the "Structural alteration of nucleic acid bases by bromomaldehyde," [] the abstract lacks details. Further investigation into related publications or follow-up research is needed to provide a conclusive answer on this specific interaction and its potential implications.
ANone: Researchers utilize a range of analytical techniques to characterize Bromomaldehyde and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and confirmation. [, ]
- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. [, , ]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns. [, ]
- UV-Vis Spectroscopy: Employed to study the optical properties and electronic transitions within the molecule. [, ]
- Fluorescence Spectroscopy: Used to investigate the fluorescence properties of Bromomalonaldehyde derivatives. [, ]
- X-ray Diffraction: Applied to determine the crystal structures of Bromomalonaldehyde derivatives and its complexes. []
- Thermogravimetric Analysis (TGA): Used to study the thermal stability of compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








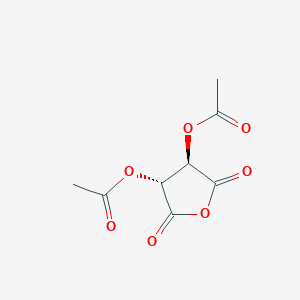
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)
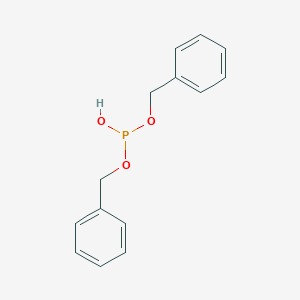
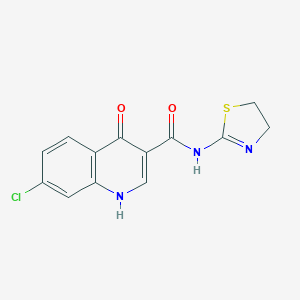
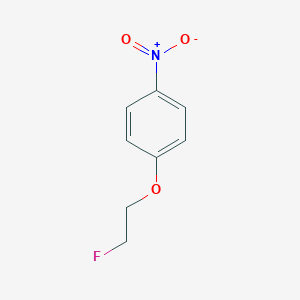

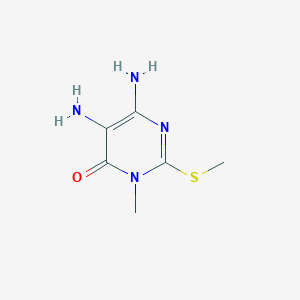

![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)